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Compound of Interest

Compound Name: 3-Bromo-2-nitrobenzaldehyde

Cat. No.: B145937 Get Quote

For professionals in chemical synthesis and drug development, the unambiguous confirmation

of a molecule's structure is the bedrock of reliable research. An incorrect isomer can lead to

failed experiments, misleading biological data, and wasted resources. This guide provides a

comprehensive framework for the spectroscopic characterization of 3-Bromo-2-
nitrobenzaldehyde (CAS: 882772-99-8), a key building block in organic synthesis.[1][2]

Rather than merely presenting data, we will delve into the analytical reasoning behind the

interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. This guide is designed as a comparative tool, contrasting the expected spectral

features of 3-Bromo-2-nitrobenzaldehyde with those of its close structural relatives to provide

a robust, self-validating method for structural confirmation.

The Imperative of Orthogonal Spectroscopic
Analysis
Relying on a single analytical technique for structural elucidation is fraught with risk. Each

method provides a unique and complementary piece of the structural puzzle. NMR

spectroscopy maps the carbon-hydrogen framework and connectivity, IR spectroscopy

identifies the functional groups present, and Mass Spectrometry provides the molecular weight

and fragmentation patterns. By employing these orthogonal techniques, we create a powerful,
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cross-validating workflow that ensures the highest degree of confidence in the assigned

structure.

Spectroscopic Confirmation Workflow
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Caption: A workflow for unambiguous structural confirmation.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy – The Structural Blueprint
NMR is arguably the most powerful tool for elucidating the precise arrangement of atoms in an

organic molecule. For 3-Bromo-2-nitrobenzaldehyde, both ¹H and ¹³C NMR are essential.
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Caption: Structure of 3-Bromo-2-nitrobenzaldehyde.

Expert ¹H NMR Analysis
The 1,2,3-trisubstituted benzene ring of the target molecule presents a distinct and complex

splitting pattern for the three aromatic protons. The strong electron-withdrawing effects of the

nitro (-NO₂) and aldehyde (-CHO) groups will shift the aromatic protons significantly downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Aldehyde-H ~10.2 - 10.4 Singlet (s) N/A 1H

H-6 ~8.1 - 8.3
Doublet of

doublets (dd)
J ≈ 7.8, 1.5 1H

H-4 ~8.0 - 8.2
Doublet of

doublets (dd)
J ≈ 8.0, 1.5 1H

| H-5 | ~7.6 - 7.8 | Triplet (t) | J ≈ 7.9 | 1H |

Causality Behind the Predictions:

Aldehyde Proton: The aldehyde proton is highly deshielded and appears as a characteristic

singlet far downfield, typically above 10 ppm.[3]
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Aromatic Protons: The ortho- and para- positions relative to the electron-withdrawing groups

are most affected. H-6 is ortho to the aldehyde, and H-4 is ortho to the bromine and para to

the nitro group. H-5 will appear as a triplet due to coupling with both H-4 and H-6 with similar

coupling constants. This complex pattern is a key fingerprint.

Comparison with Isomers: In contrast, a compound like 3-nitrobenzaldehyde shows a

simpler pattern with four aromatic protons.[4][5] The unique three-proton system with its

specific splitting is a critical identifier for our target molecule.

Expert ¹³C NMR Analysis
The ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon

atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Aldehyde) ~188 - 191
Typical for aromatic
aldehydes.

C-NO₂ ~148 - 152
Carbon attached to a nitro

group is strongly deshielded.

C-CHO ~135 - 138
Quaternary carbon attached to

the aldehyde.

C-4 ~136 - 139 Aromatic CH carbon.

C-6 ~130 - 133 Aromatic CH carbon.

C-5 ~125 - 128 Aromatic CH carbon.

| C-Br | ~120 - 124 | Carbon attached to bromine; deshielded but less so than C-NO₂. |

Trustworthiness Through Comparison: The predicted chemical shifts are derived from

established data for related structures like 3-nitrobenzaldehyde and 3-bromobenzaldehyde.[6]

[7][8] For instance, the aldehyde carbon in 3-nitrobenzaldehyde appears around 191-193 ppm.
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The specific combination of seven signals at these approximate locations provides a strong

validation checkpoint.

Section 2: Infrared (IR) Spectroscopy – Identifying
Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key

functional groups: the aldehyde and the nitro group.

Key IR Absorption Bands

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Significance

Aldehyde C-H Stretch
~2820-2850 and
~2720-2750

A pair of weak
bands, highly
characteristic of an
aldehyde C-H.[3]

Aldehyde C=O Stretch ~1700 - 1715

Strong, sharp

absorption.

Conjugation with the

aromatic ring lowers

the frequency slightly.

Nitro N-O Asymmetric Stretch ~1520 - 1550

Strong absorption,

confirming the -NO₂

group.[3]

Nitro N-O Symmetric Stretch ~1340 - 1360

Strong absorption,

confirming the -NO₂

group.[3]

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium to weak absorptions characteristic of the

benzene ring. |
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Comparative Insight: While an isomer like 3-bromobenzaldehyde would show the aldehyde

C=O and C-H stretches, it would completely lack the two strong N-O stretching bands.[9] This

stark difference makes IR spectroscopy an excellent tool for quickly distinguishing between

nitro- and non-nitro-substituted analogues.

Section 3: Mass Spectrometry (MS) – The Molecular
Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight, offering definitive proof of the elemental

composition. For a bromine-containing compound, MS is particularly powerful due to the

element's natural isotopic distribution.

Expected Mass Spectrum (Electron Ionization - EI)

Molecular Ion (M⁺): The molecular formula is C₇H₄BrNO₃, with a molecular weight of

approximately 230.02 g/mol .[1]

The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1

natural abundance. This results in a characteristic pattern for any bromine-containing

fragment. The mass spectrum will show two peaks of almost equal intensity for the molecular

ion: one at m/z ≈ 229 (for the ⁷⁹Br isotopologue) and one at m/z ≈ 231 (for the ⁸¹Br

isotopologue). This M and M+2 pattern is an unmistakable signature of a monobrominated

compound.

Key Fragmentation:

[M-H]⁺: Loss of a hydrogen atom (m/z 228/230).

[M-CHO]⁺: Loss of the formyl group (m/z 200/202).

[M-NO₂]⁺: Loss of the nitro group (m/z 183/185).

[M-Br]⁺: Loss of the bromine atom (m/z 150).

Authoritative Grounding: The mass spectrum of 3-bromobenzaldehyde clearly shows the M and

M+2 pattern for its molecular ion at m/z 184/186.[10] The presence of this same pattern, shifted

to m/z 229/231, is a critical piece of evidence for 3-Bromo-2-nitrobenzaldehyde.
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Section 4: A Comparative Guide to Isomer
Differentiation
To truly confirm the structure, we must be able to prove it is not one of its isomers. The

substitution pattern on the aromatic ring has a profound impact on the spectroscopic data,

particularly the ¹H NMR spectrum.

Spectroscopic
Feature

3-Bromo-2-

nitrobenzaldehyde

(Predicted)

4-Bromo-3-

nitrobenzaldehyde[1
1]

5-Bromo-2-

nitrobenzaldehyde[1
2]

¹H NMR Aromatic

Pattern
3 Protons: dd, t, dd 3 Protons: d, dd, d 3 Protons: d, dd, d

IR (C=O Stretch) ~1700-1715 cm⁻¹ ~1705-1720 cm⁻¹ ~1700-1715 cm⁻¹

MS (M⁺, M+2 Pattern) m/z 229/231 m/z 229/231 m/z 229/231

As the table illustrates, while IR and MS will be similar for all isomers, the ¹H NMR splitting

pattern is the definitive differentiating feature. The unique triplet and two doublets of doublets

for the 3-bromo-2-nitro isomer is a direct consequence of the 1,2,3-substitution pattern and is

fundamentally different from the patterns of other isomers.

Section 5: Experimental Protocols
These protocols are designed to be robust and reproducible, forming a self-validating system

for analysis.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of

deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence with a

relaxation delay of 2-5 seconds. Ensure a sufficient number of scans (typically 16 or 32) to
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achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

will be required due to the lower natural abundance of ¹³C.

Data Processing: Process the FID (Free Induction Decay) with an appropriate line

broadening factor and perform phase and baseline corrections. Calibrate the spectrum to the

TMS signal.

FT-IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the

sample and the crystal using the pressure arm.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,

collect the sample spectrum over a range of 4000-600 cm⁻¹.

Data Processing: The final spectrum should be presented in terms of absorbance or

transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

solvent like methanol or acetonitrile.

Instrumentation: Use a mass spectrometer, preferably coupled with Gas Chromatography

(GC-MS) for sample introduction and purification.

Data Acquisition (EI): Introduce the sample into the ion source. Use a standard electron

ionization (EI) energy of 70 eV. Acquire data over a mass range of m/z 40-400.

Data Analysis: Analyze the resulting spectrum for the molecular ion peak, the characteristic

M+2 bromine isotope pattern, and key fragment ions.

Conclusion
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The structural confirmation of 3-Bromo-2-nitrobenzaldehyde is achieved not by a single

measurement but by the convergence of evidence from multiple, orthogonal spectroscopic

techniques. The definitive fingerprints for this molecule are:

¹H NMR: A three-proton aromatic system exhibiting a unique triplet and two doublets of

doublets.

IR: Strong, characteristic absorptions for the aldehyde C=O (~1705 cm⁻¹) and the two nitro

N-O stretches (~1535 and ~1350 cm⁻¹).

MS: A molecular ion cluster at m/z 229/231, demonstrating the presence of a single bromine

atom.

By following the protocols and comparative logic outlined in this guide, researchers can

confidently verify the structure of their material, ensuring the integrity and success of their

scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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